

Introduction: The Significance of Isotopic Labeling

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Compound of Interest

Compound Name: *N,N-Dimethylaniline-D11*

Cat. No.: *B1435204*

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In modern analytical science, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision. **N,N-Dimethylaniline-D11** is the deuterated form of N,N-Dimethylaniline, a versatile organic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The replacement of eleven hydrogen atoms with deuterium imparts a significant mass shift, making it an ideal internal standard for the quantification of N,N-Dimethylaniline in complex matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response.[3]

Physicochemical and Spectroscopic Properties

The core chemical properties of **N,N-Dimethylaniline-D11** are summarized in the table below. These properties are largely comparable to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of deuterium.

Property	Value	Source
IUPAC Name	2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline	[4]
CAS Number	85785-00-8	[4]
Molecular Formula	C ₈ D ₁₁ N	[5]
Molecular Weight	132.25 g/mol	[4]
Appearance	Very Dark Orange to Very Dark Brown Oil	
Solubility	Soluble in Acetone (Very Slightly), DMSO (Slightly)	

Spectroscopic Profile

The following sections describe the expected spectroscopic characteristics of **N,N-Dimethylaniline-D11**, with comparisons to its non-deuterated analogue where relevant.

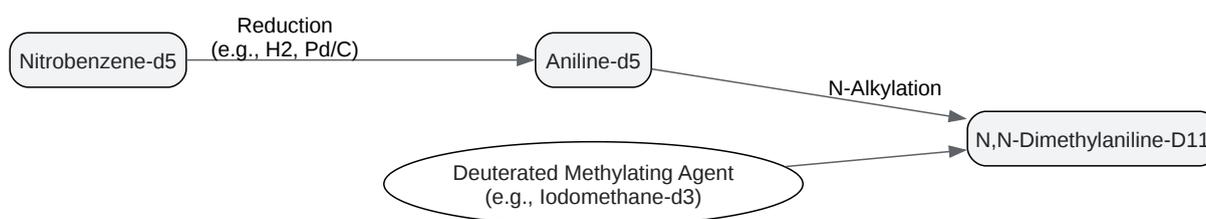
In mass spectrometry, **N,N-Dimethylaniline-D11** will exhibit a molecular ion peak (M⁺) at m/z 132, which is 11 mass units higher than that of N,N-Dimethylaniline (m/z 121).[6] This significant mass difference allows for the clear distinction between the analyte and the internal standard in a mass spectrometer, which is fundamental to its application in quantitative analysis.

- ¹H NMR:** The ¹H NMR spectrum of **N,N-Dimethylaniline-D11** is expected to be devoid of signals, as all hydrogen atoms have been replaced by deuterium. This is in stark contrast to the ¹H NMR spectrum of N,N-Dimethylaniline, which shows a singlet for the six methyl protons at approximately 2.93 ppm and multiplets for the five aromatic protons between 6.63 and 7.24 ppm.[7][8][9]
- ¹³C NMR:** The ¹³C NMR spectrum of **N,N-Dimethylaniline-D11** will show signals for the carbon atoms, but the multiplicities of these signals will be affected by coupling to deuterium (C-D coupling), which is different from C-H coupling. The chemical shifts will be similar to those of N,N-Dimethylaniline, which are approximately 41.0 ppm for the methyl carbons and between 113.1 and 151.1 ppm for the aromatic carbons.[7][10]

The IR spectrum of **N,N-Dimethylaniline-D11** will show characteristic C-D stretching and bending vibrations at lower frequencies (wavenumbers) compared to the C-H vibrations in the spectrum of N,N-Dimethylaniline. For instance, the C-H stretching vibrations of the methyl and aromatic groups in N,N-Dimethylaniline typically appear in the 2800-3100 cm^{-1} region.[11] The corresponding C-D stretching vibrations in **N,N-Dimethylaniline-D11** are expected to appear in the 2100-2300 cm^{-1} region.

Synthesis of N,N-Dimethylaniline-D11

A plausible synthetic route for **N,N-Dimethylaniline-D11** involves the N-alkylation of aniline-d5 with a deuterated methylating agent, such as iodomethane-d3 or dimethyl sulfate-d6, in the presence of a base. Aniline-d5 itself can be prepared from the reduction of nitrobenzene-d5.

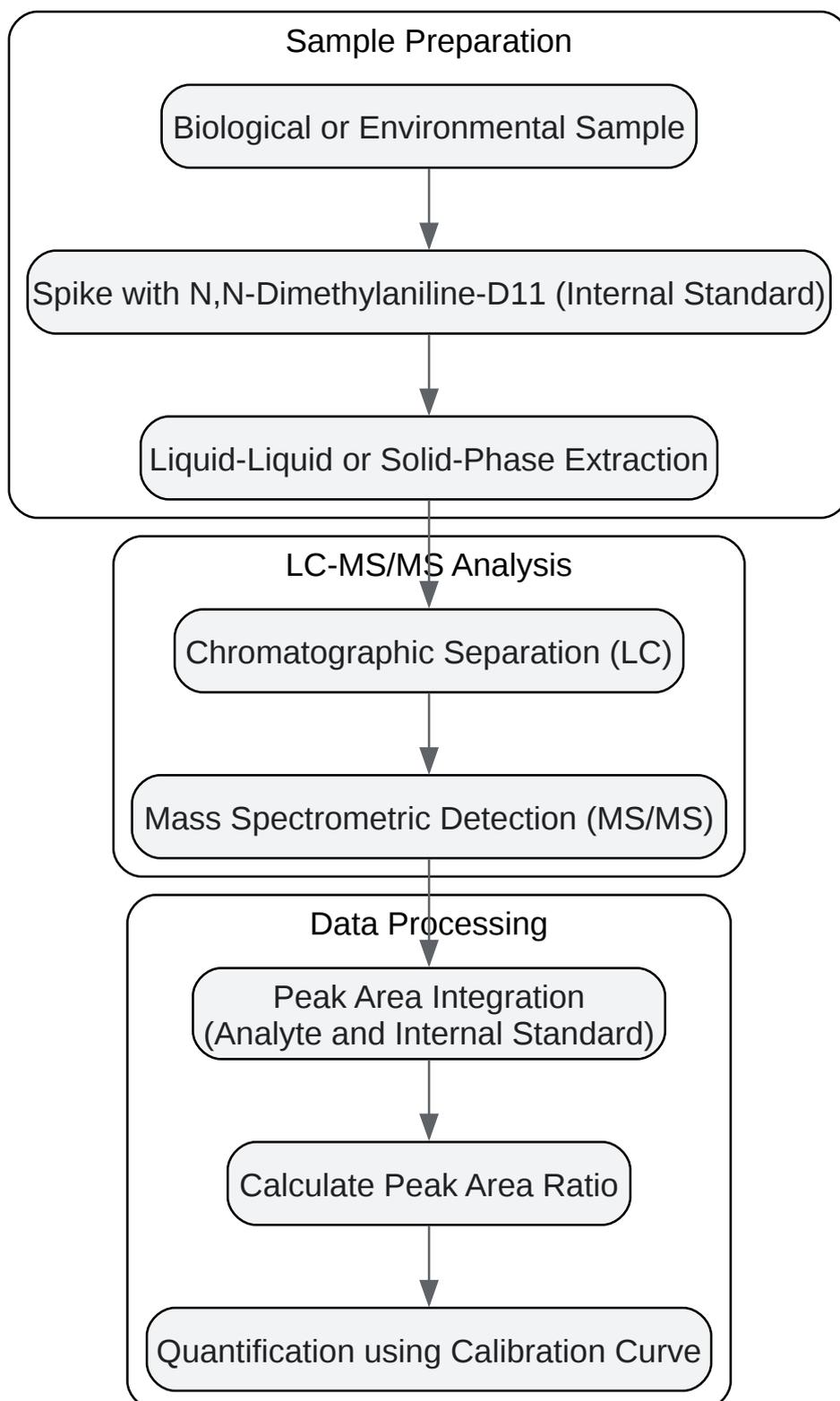


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Caption: Proposed synthetic workflow for **N,N-Dimethylaniline-D11**.

Application in Quantitative Analysis: A Validated Workflow

The primary application of **N,N-Dimethylaniline-D11** is as an internal standard for the accurate quantification of N,N-Dimethylaniline in various matrices, such as environmental samples or in the context of drug metabolism studies.



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Caption: A typical analytical workflow for quantification using an internal standard.

Experimental Protocol: Quantification of N,N-Dimethylaniline in Water by LC-MS/MS

This protocol provides a step-by-step methodology for the determination of N,N-Dimethylaniline in water samples.

1. Preparation of Standards and Reagents:

- Prepare a stock solution of N,N-Dimethylaniline (1 mg/mL) in methanol.
- Prepare a stock solution of **N,N-Dimethylaniline-D11** (1 mg/mL) in methanol.
- Prepare a series of calibration standards by spiking known amounts of the N,N-Dimethylaniline stock solution into blank water.
- Prepare a working internal standard solution of **N,N-Dimethylaniline-D11** (e.g., 1 µg/mL) in methanol.

2. Sample Preparation:

- To 1 mL of the water sample (or calibration standard), add a fixed amount (e.g., 10 µL) of the working internal standard solution.
- Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 1 minute, and centrifuging.
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - N,N-Dimethylaniline: e.g., m/z 122 \rightarrow 105
 - **N,N-Dimethylaniline-D11**: e.g., m/z 133 \rightarrow 111

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (N,N-Dimethylaniline / **N,N-Dimethylaniline-D11**).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of N,N-Dimethylaniline in the unknown samples by interpolation from the calibration curve.

Safety and Handling

N,N-Dimethylaniline and its deuterated form are toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[8] It is also toxic to aquatic life.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

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